Docarpamine

Beschreibung

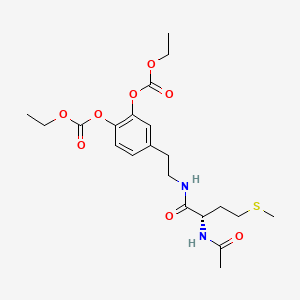

Structure

2D Structure

Eigenschaften

IUPAC Name |

[4-[2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]ethyl]-2-ethoxycarbonyloxyphenyl] ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O8S/c1-5-28-20(26)30-17-8-7-15(13-18(17)31-21(27)29-6-2)9-11-22-19(25)16(10-12-32-4)23-14(3)24/h7-8,13,16H,5-6,9-12H2,1-4H3,(H,22,25)(H,23,24)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVMAMIPILWYHQ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=C(C=C(C=C1)CCNC(=O)C(CCSC)NC(=O)C)OC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)OC1=C(C=C(C=C1)CCNC(=O)[C@H](CCSC)NC(=O)C)OC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057820 | |

| Record name | Docarpamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74639-40-0 | |

| Record name | Docarpamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74639-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docarpamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074639400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docarpamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOCARPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RPQ57D8S72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Structural Derivatization Research of Docarpamine

Classical Synthetic Pathways for Docarpamine and Related Prodrugs

The classical synthesis of this compound, chemically known as N-(N-acetyl-L-methionyl)-O,O-bis(ethoxycarbonyl)dopamine, is a multi-step process designed to mask the reactive functional groups of dopamine (B1211576), thereby preventing its rapid metabolism and allowing for oral administration. nih.govresearchgate.net The general strategy involves the protection of dopamine's two phenolic hydroxyl groups and the formation of an amide bond at its primary amine.

The synthesis can be conceptualized in the following key stages:

Protection of Catechol Hydroxyls: The two hydroxyl groups on the catechol ring of dopamine are highly susceptible to oxidation and conjugation. In the synthesis of this compound, these are protected by converting them into carbonate esters. This is typically achieved by reacting dopamine hydrochloride with an acylating agent like ethyl chloroformate in the presence of a base. This reaction yields O,O-bis(ethoxycarbonyl)dopamine.

Amide Bond Formation: The primary amine of the protected dopamine derivative is then coupled with a protected amino acid. For this compound, this is N-acetyl-L-methionine. The coupling to form the amide linkage is a standard peptide synthesis reaction. This step creates the "pseudopeptide" structure of this compound. nih.gov

This "double prodrug" strategy, where both the hydroxyl and amine groups are masked, is a common approach for amine-containing drugs like dopamine. nih.gov The N-acylation is particularly important as it protects the molecule from degradation by monoamine oxidase (MAO) in the gut and liver, a major pathway for first-pass metabolism of dopamine. wikipedia.orgnih.gov Similar strategies, such as forming simple amides or linking to other amino acids, have been widely explored for various dopamine prodrugs to enhance their physicochemical properties and overcome pharmacokinetic challenges. mdpi.comnih.gov

Novel Synthetic Strategies for this compound Analogs and Derivatives

While classical synthesis established the viability of the dopamine prodrug concept, novel strategies aim to create analogs and derivatives with more refined properties, such as enhanced bioavailability, targeted delivery, and controlled release kinetics. Research in this area explores modifications to the core this compound structure or applies new concepts in prodrug design.

Key novel strategies include:

Carrier-Mediated Transporter Targeting: One advanced approach involves synthesizing dopamine conjugates that hijack endogenous transport systems. For instance, linking dopamine to specific amino acids can target the large neutral amino acid transporter (LAT1) to facilitate passage across biological barriers like the blood-brain barrier. researchgate.netresearchgate.net Similarly, creating glycosyl derivatives of dopamine by attaching sugar moieties aims to utilize glucose transporters (GLUT1) for improved uptake. mdpi.comresearchgate.net These strategies could be applied to create this compound analogs with altered distribution profiles.

Bioisosteric Replacement: This strategy involves replacing key functional groups with bioisosteres—substituents that retain similar physical or chemical properties, leading to similar biological activity. In a series of N,N-di-n-propyldopamine (DPDA) analogs, the 3-hydroxyl group was replaced by bioisosteric groups like methanesulfonamide (B31651) and formamide (B127407). nih.gov This modification resulted in derivatives with higher and more selective affinity for the D2 receptor, demonstrating that changes to the catechol ring can fine-tune pharmacological activity. nih.gov

Lipid Conjugation: To enhance lipophilicity, dopamine can be conjugated with fatty acids. The synthesis of N-oleoyl-dopamine, an amide of dopamine and oleic acid, creates a lipid derivative with significantly different properties. jpp.krakow.pl Such a modification to the this compound backbone could drastically alter its absorption and membrane interaction.

Computationally-Designed Linkers: Modern drug design can employ computational models to create novel linkers with predictable cleavage kinetics. For example, enzyme models have been used to design dopamine prodrugs with linkers that are expected to release dopamine in a controlled manner without relying on specific enzymatic catalysis. researchgate.net

Structure-Activity Relationship (SAR) Investigations in Pre-clinical Models

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its derivatives influences their biological activity. These investigations analyze the link between specific molecular modifications and the resulting pharmacokinetics and pharmacodynamics in pre-clinical models.

The activation of this compound is a carefully orchestrated, multi-step enzymatic process. wikipedia.org The two ethoxycarbonyl groups are first hydrolyzed by esterase enzymes found in the intestine and liver, which forms an intermediate called dideethoxycarbonylthis compound (DECD). wikipedia.orgnih.gov Subsequently, the N-acetyl-L-methionyl group is cleaved by amidases, such as γ-glutamyltransferase, primarily in the liver and kidney, to release active dopamine. wikipedia.orgnih.gov The rate of this conversion varies across tissues, with rat tissue homogenates showing activity in the order of liver > small intestine > blood. nih.gov

The nature of the promoieties attached to dopamine is a critical determinant of activation kinetics. Modifying these groups leads to derivatives with vastly different stability and release profiles. For example, N-oleoyl-dopamine, another N-acyl derivative, strongly resists hydrolysis in brain tissue, suggesting its biological effects may come from the intact molecule rather than from released dopamine. jpp.krakow.pl In contrast, the amino acid prodrug DA-PHEN is hydrolyzed rapidly in human plasma (half-life of 28 minutes) but much more slowly in rat brain homogenate (half-life of 460 minutes). researchgate.netresearchgate.net This highlights how the choice of the N-acyl group profoundly impacts where and how quickly the active drug is released.

| Prodrug | Structural Modification | Activating Enzyme(s) | Primary Site of Activation | Activation Rate / Half-Life | Reference |

|---|---|---|---|---|---|

| This compound | O,O-bis(ethoxycarbonyl) & N-acetyl-L-methionyl | Esterases, Amidases (e.g., γ-glutamyltransferase) | Small Intestine, Liver, Kidney | Stepwise; conversion rate in rat tissue: Liver > Small Intestine > Blood | wikipedia.orgnih.gov |

| DA-PHEN | N-phenylalanyl | Enzymatic cleavage (Amidases/Peptidases) | Plasma, Brain | t½ = 28 min (human plasma); t½ = 460 min (rat brain) | researchgate.netresearchgate.net |

| N-oleoyl-dopamine (OLDA) | N-oleoyl (fatty acid) | Resistant to hydrolysis | N/A (acts as intact molecule in brain tissue) | Spectrum unchanged for up to 17 hours in brain membranes | jpp.krakow.pl |

This compound is designed to be a prodrug with weak intrinsic activity; its pharmacological effects are mediated by the released dopamine, which primarily acts on peripheral D1 receptors. nih.govwikipedia.org However, SAR studies on other dopamine analogs reveal how structural modifications can directly influence binding affinity and selectivity for various dopamine receptor subtypes (D1, D2, D3, etc.). These findings are relevant for designing new derivatives where the released active metabolite might have a tailored receptor profile.

Key structural determinants of receptor binding include:

Substitutions on the Catechol Ring: Replacing the 3-hydroxyl group of N,N-di-n-propyldopamine (DPDA) with a methanesulfonamide group led to a derivative with higher affinity and selectivity for the D2 receptor compared to the parent compound. nih.gov

Modifications of the Amine Group: In a series of 4-phenyl-6,7-dihydroxy-2-aminotetralin and 1-phenyl-5,6-dihydroxy-2-amino-indane derivatives, the N,N-di-n-propyl derivative was found to be the most potent at D2 receptors, indicating the nature of the N-substituent is critical for receptor interaction. ajrconline.org

Conformational Restriction and Spacers: In a series of novel benzolactam derivatives designed as D3 receptor ligands, the size of the lactam ring, the length of the alkyl spacer connecting it to an amine moiety, and the aryl substituent on a piperazine (B1678402) ring all decisively influenced D2 and D3 receptor affinities. redheracles.net

These studies show that while this compound releases the non-selective agonist dopamine, it is theoretically possible to synthesize analogs that, upon activation, release a more receptor-selective agonist by modifying the core dopamine structure.

| Compound Series | Structural Modification | Effect on Receptor Binding Affinity (Ki) | Reference |

|---|---|---|---|

| N,N-di-n-propyldopamine (DPDA) Analogs | Replacement of 3-OH with 3-methanesulfonamide | Higher affinity and selectivity for D2 receptor vs. parent DPDA | nih.gov |

| Benzolactam Derivatives | Change of methoxy (B1213986) position on phenyl ring from 2 to 4 | Decreased D2 affinity, maintained D3 affinity, increasing D3 selectivity | redheracles.net |

| Benzolactam Derivatives | Increasing alkyl spacer length from propyl to pentyl | Generally increased D2 and D3 affinity | redheracles.net |

| Amino-indane Derivatives | N,N-di-n-propyl substitution on the amine | Most active derivative on D2 receptors in the series | ajrconline.org |

The ultimate goal of modifying a prodrug's structure is to alter its pharmacological effect. While this compound itself has weak intrinsic vasodilatory effects, its primary actions are those of dopamine released in vivo. nih.govmdpi.com Pre-clinical studies on related analogs in isolated systems or anesthetized animal models (which allow for observation of specific organ system effects) provide insight into how chemical structure correlates with function.

For example, in anesthetized rats, the DPDA analogs where the 3-hydroxyl group was replaced with either a methanesulfonamide or a formamide group demonstrated cardiovascular and renal profiles consistent with selective D2-receptor agonism. nih.gov This demonstrates a direct link between a specific chemical modification (bioisosteric replacement) and a functional pharmacological outcome (selective D2 agonism). In another study, a series of 2-aminotetralin derivatives were evaluated for dopamine-like effects using a cat cardioaccelerator nerve assay. nih.gov The 6-methyl-7-hydroxy and 6-hydroxy-7-methyl isomers showed modest activity, but unlike the lead compound, they did not appear to be metabolically activated, indicating that the specific placement of methyl and hydroxyl groups on the aromatic ring is critical for both prodrug activation and the resulting pharmacological response. nih.gov These studies underscore the intricate relationship between chemical structure and the final physiological effect, guiding the rational design of future dopamine prodrugs.

Molecular and Cellular Mechanisms of Docarpamine Action

Prodrug Activation Pathways and Enzymatic Bioconversion Research

The conversion of docarpamine to dopamine (B1211576) is a multi-step process involving several key enzymatic reactions. The molecule is designed with protective groups that are sequentially cleaved to release the active dopamine. nih.govwikipedia.org This bioconversion primarily occurs during and after absorption from the gastrointestinal tract. patsnap.com

The initial step in the activation of this compound involves the hydrolysis of its two ethyl carbonate groups, which mask the hydroxyl groups of the dopamine catechol ring. smolecule.comwikipedia.org This reaction is catalyzed by esterase enzymes. wikipedia.orgnih.gov Esterases are a broad class of hydrolase enzymes found in various tissues, including the gut and liver, that cleave ester bonds. nih.govwikipedia.orgnih.gov In the case of this compound, these enzymes hydrolyze the O-ethoxycarbonyl moieties, a process referred to as catechol ester hydrolysis. nih.gov This enzymatic cleavage frees the hydroxyl groups, forming an intermediate known as dideethoxycarbonylthis compound (DECD). wikipedia.org This step is crucial as it prepares the molecule for the final activation step. wikipedia.org Studies indicate that this ester hydrolysis is a key part of the first-pass metabolism of this compound, particularly in the small intestine and liver. nih.gov

Following the action of esterases, the final step in the release of dopamine is the hydrolysis of the amide bond linking the modified dopamine molecule to the N-acetyl-L-methionyl carrier. nih.govwikipedia.org This cleavage is performed by amidase enzymes (also known as acylamidases or amidohydrolases), which belong to the hydrolase family and specialize in breaking amide bonds. wikipedia.orgdiva-portal.org The N-substitution on the original this compound molecule serves to protect it from premature degradation by monoamine oxidase (MAO), thereby enabling it to be orally active. wikipedia.org Amidase activity, which occurs predominantly in the liver, cleaves this N-acyl linkage, finally releasing free dopamine, the pharmacologically active form. nih.govwikipedia.org

Research using animal tissue homogenates has demonstrated that the rate of conversion of this compound to its active metabolite, dopamine, varies significantly between different tissues. Studies in rats have shown that the conversion rate is highest in the liver, followed by the small intestine, and then the blood. nih.govresearchgate.net This suggests that the liver is the primary site for the generation of pharmacologically active free dopamine from this compound following oral administration. nih.gov The higher concentration of necessary enzymes like esterases and amidases in the liver likely accounts for this rapid conversion. nih.govwikipedia.org

Table 1. Relative conversion rates of this compound to dopamine in various rat tissue homogenates. nih.govresearchgate.net

Amidase Activity in Amide Hydrolysis

Dopamine Receptor Subtype Selectivity and Binding Kinetics of Dopamine (Active Metabolite)

Once released, dopamine exerts its physiological effects by interacting with a family of G protein-coupled receptors (GPCRs) known as dopamine receptors. patsnap.combiorxiv.org These receptors are broadly classified into two main families: D1-like and D2-like, based on their structure, signaling mechanisms, and pharmacological properties. biorxiv.orgnih.govfrontiersin.org

The D1-like receptor family includes the D1 and D5 subtypes. biorxiv.orgnih.gov These receptors are primarily coupled to the Gs family of G proteins. biorxiv.org When dopamine binds to and activates D1-like receptors, the Gs protein stimulates the enzyme adenylyl cyclase. nih.govmdpi.com This leads to an increase in the intracellular concentration of the second messenger cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). nih.gov This signaling cascade ultimately results in an excitatory cellular response. mdpi.com D1 and D5 receptors are found in high densities in brain regions such as the striatum, nucleus accumbens, and substantia nigra, where they are involved in regulating motor activity, the reward system, memory, and learning. nih.gov In peripheral tissues, particularly the kidney, activation of D1-like receptors leads to renal vasodilation and an increase in electrolyte excretion. nih.gov

Table 2. Characteristics of D1-like dopamine receptors.

The D2-like receptor family comprises the D2, D3, and D4 subtypes. biorxiv.orgdrugbank.com In contrast to the D1-like family, these receptors are coupled to the Gi/o family of inhibitory G proteins. biorxiv.orgelifesciences.org Activation of D2-like receptors by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. biorxiv.orgnih.gov This interaction also involves the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels, which typically leads to an inhibitory cellular response. frontiersin.orgdiva-portal.org D2-like receptors have a 10- to 100-fold greater affinity for dopamine than the D1-like family. frontiersin.org These receptors are widely distributed in the brain and are crucial for modulating locomotion, attention, memory, and cognition. nih.govnih.gov The slight differences in the binding pockets between D2, D3, and D4 receptors, particularly in the extracellular loop regions, are responsible for the subtype selectivity of various ligands. elifesciences.orgnih.govnih.gov

Table 3. Characteristics of D2-like dopamine receptors.

Adrenergic Receptor (e.g., β1-Adrenergic) Interactions

While dopamine's primary targets are dopaminergic receptors, it also exhibits affinity for adrenergic receptors, particularly at moderate to high concentrations. patsnap.com The active metabolite of this compound, dopamine, can stimulate β1-adrenergic receptors, which are predominantly located in cardiac tissue. patsnap.comwikipedia.org This interaction is clinically significant, as activation of β1-adrenoceptors leads to a positive inotropic effect, characterized by increased myocardial contractility and cardiac output. patsnap.comnih.gov

Dopamine's interaction with adrenergic receptors is dose-dependent. At moderate doses, the stimulation of β1-adrenergic receptors becomes more pronounced. patsnap.com In contrast, at higher doses, dopamine's effects on α-adrenergic receptors lead to vasoconstriction. patsnap.com Research has also shown that dopamine can directly activate α- and β-adrenoceptors. nih.gov Specifically, dopamine has been demonstrated to increase intracellular cyclic AMP (cAMP) levels in cells expressing β1- and β2-adrenoceptors, indicating a direct agonistic activity. nih.gov The beneficial hemodynamic effects of dopamine in heart failure have been partly attributed to the activation of β1-adrenoceptors. nih.gov

It is important to note that the interaction is not limited to β-receptors. Studies in rat models have shown that the cardiovascular effects of this compound can involve an interplay between D1-like dopaminergic receptors, α-adrenergic receptors, and even vasopressin V1 receptors, depending on the physiological state of the subject. nih.gov

| Receptor Subtype | Effect of Dopamine (Active Metabolite of this compound) | Primary Location | Resulting Physiological Action |

|---|---|---|---|

| β1-Adrenergic | Agonist (Stimulation) patsnap.comnih.gov | Heart patsnap.comwikipedia.org | Increased cardiac contractility and output patsnap.comnih.gov |

| α-Adrenergic | Agonist (Stimulation) patsnap.com | Vascular Smooth Muscle | Vasoconstriction (at high doses) patsnap.com |

Intracellular Signal Transduction Cascades Mediated by Dopaminergic Activation

Activation of dopamine receptors, particularly the D1-like receptors (D1 and D5), by the active metabolite of this compound initiates a series of intracellular signaling events that mediate the drug's ultimate physiological effects. patsnap.comfrontiersin.org These cascades involve second messengers and a variety of protein kinases.

The canonical signaling pathway for D1-like receptors involves their coupling to Gαs/olf G-proteins. frontiersin.org This coupling leads to the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.orggenome.jp The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA). frontiersin.orgmdpi.com

PKA, in turn, phosphorylates numerous downstream protein targets, including transcription factors like cAMP response element-binding protein (CREB), ion channels, and other enzymes. mdpi.comqiagen.com A key target of PKA in dopaminergic signaling is the phosphoprotein DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa). frontiersin.orgqiagen.com When phosphorylated by PKA at the Thr34 residue, DARPP-32 becomes a potent inhibitor of protein phosphatase-1 (PP-1). mdpi.com This inhibition of PP-1 enhances and prolongs the phosphorylation state of other PKA substrates, amplifying the initial signal from the D1 receptor activation. mdpi.commdpi.com This pathway is crucial for mediating many of dopamine's effects, including those on gene expression and neuronal excitability. frontiersin.orgqiagen.com

In addition to the well-established cAMP/PKA pathway, D1 receptor activation has been linked to the stimulation of the phospholipase C (PLC) pathway. mdpi.comtg.org.au Activation of D1 receptors can lead to the stimulation of PLC, an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.org

While some studies suggest that D1 receptor stimulation directly activates PLC, others propose this may be a result of receptor heterodimerization (e.g., D1-D2 receptor complexes) or interactions with other receptor systems. lions-talk-science.orgnih.gov DAG, along with calcium ions released from intracellular stores by IP3, activates protein kinase C (PKC). frontiersin.orgsynaptogen.com PKC is a family of kinases that can phosphorylate a wide array of cellular proteins, thereby influencing various cellular processes. synaptogen.com In the context of dopaminergic signaling, PKC activation has been implicated in the regulation of neurotransmitter transporters and receptor trafficking. synaptogen.comfrontiersin.org For instance, dopamine-induced inhibition of Na,K-ATPase in renal proximal tubules is mediated through a PLC-coupled PKC pathway. jst.go.jp However, it's worth noting that some research has found diminished PLC activation by dopamine in certain hypertensive models, suggesting potential alterations in this pathway in pathological states. nih.gov

The extracellular signal-regulated kinase (ERK) pathway, a subset of the mitogen-activated protein kinase (MAPK) cascade, is another important signaling route influenced by dopamine receptor activation. frontiersin.org Both D1-like and D2-like receptors can modulate ERK1/2 activity.

Activation of D1 receptors can lead to the phosphorylation and activation of ERK. nih.gov This process is often complex and can be dependent on other signaling components. For example, D1 receptor-mediated ERK activation can be driven by an interaction with glutamate (B1630785) NMDA receptors and is influenced by the cAMP/PKA pathway's ability to inhibit phosphatases like STEP (striatal-enriched tyrosine phosphatase), which would otherwise dephosphorylate and inactivate ERK. frontiersin.org In some cellular contexts, D1 receptor stimulation of the cAMP pathway can activate ERK through a PKA-independent mechanism involving another cAMP sensor, NCS-Rapgef2. nih.gov The ERK pathway plays a crucial role in synaptic plasticity, gene regulation, and cell proliferation. karger.com

Phospholipase C and Protein Kinase C Activation

Cellular and Subcellular Target Identification in Research Models

Research models have been instrumental in identifying the specific cells and subcellular compartments where this compound, through its conversion to dopamine, exerts its effects.

A primary target for the actions of this compound is the epithelial cells of the renal tubules. patsnap.comnih.gov Dopamine D1-like receptors are located on both the luminal and basolateral membranes of the proximal tubules. tg.org.aunih.gov

Upon activation by dopamine, these receptors initiate signaling cascades that lead to natriuresis (excretion of sodium) and diuresis (excretion of water). patsnap.comtg.org.au This is achieved through the inhibition of key sodium transporters. Specifically, D1 receptor activation in renal proximal tubule cells inhibits the activity of the sodium-hydrogen exchanger 3 (NHE3) on the apical membrane and the Na+/K+-ATPase pump on the basolateral membrane. nih.gov The inhibition of these transporters reduces the reabsorption of sodium from the glomerular filtrate back into the blood, leading to increased sodium and water excretion. patsnap.com This effect is mediated by the intracellular signaling pathways previously discussed, including the activation of adenylyl cyclase and phospholipase C. tg.org.au The ability to target these renal tubule cells is a cornerstone of this compound's therapeutic utility in managing fluid overload. patsnap.com

| Signaling Pathway | Key Mediators | Primary Downstream Effect | Reference |

|---|---|---|---|

| cAMP/PKA Pathway | Gαs/olf, Adenylyl Cyclase, cAMP, PKA, DARPP-32 | Phosphorylation of target proteins, gene regulation | frontiersin.orgmdpi.commdpi.com |

| Phospholipase C / Protein Kinase C | PLC, IP3, DAG, PKC | Modulation of ion transporters and receptor trafficking | tg.org.ausynaptogen.comjst.go.jp |

| MAPK/ERK Pathway | MEK, ERK1/2 | Regulation of synaptic plasticity and gene expression | frontiersin.org |

Vascular Smooth Muscle Cell Responses

The response of vascular smooth muscle cells (VSMCs) to this compound is indirect, as this compound itself is a prodrug. patsnap.compatsnap.comcambridge.orgnih.gov Following administration, it undergoes metabolism to its active form, dopamine. patsnap.comnih.gov Therefore, the actions observed in vascular smooth muscle are attributable to dopamine, which exerts its effects by interacting with specific receptors on the cell surface, leading to a cascade of intracellular events that modulate vascular tone. patsnap.comtg.org.au The primary response is vasodilation, particularly at lower concentrations, mediated predominantly through dopamine D1-like receptors. patsnap.comtg.org.au

The principal mechanism for dopamine-induced vasodilation involves the activation of D1 receptors located on vascular smooth muscle. tg.org.au This receptor activation is coupled to the stimulation of the enzyme adenylyl cyclase, which increases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). tg.org.aujacc.org Elevated levels of cAMP in VSMCs lead to relaxation. cvpharmacology.com This relaxation is primarily achieved through the cAMP-dependent inhibition of myosin light chain kinase (MLCK), an enzyme crucial for the phosphorylation of myosin, which is a prerequisite for muscle contraction. cvpharmacology.com By inhibiting MLCK, cAMP effectively uncouples the calcium signal from the contractile machinery, leading to vasodilation. cvpharmacology.com In addition to the adenylyl cyclase pathway, stimulation of D1 receptors has also been associated with the activation of phospholipase C. tg.org.au

The effects of dopamine on vascular smooth muscle are notably dose-dependent. patsnap.comtg.org.au At lower concentrations, the activation of D1 receptors and subsequent vasodilation is the dominant effect, particularly in the renal, mesenteric, coronary, and cerebral vascular beds. patsnap.comtg.org.au However, as the concentration of dopamine increases, it begins to stimulate α-adrenergic receptors. patsnap.comtg.org.au The activation of these receptors initiates a separate signaling pathway that leads to vasoconstriction, which can counteract the D1-mediated vasodilatory effects. patsnap.comtg.org.au

Beyond the immediate regulation of vascular tone, the increase in intracellular cAMP also has anti-proliferative effects on VSMCs. mdpi.com Cyclic AMP plays a significant role in maintaining VSMCs in a quiescent, non-proliferative state, which is important for vascular health. mdpi.com This effect is mediated by protein kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), which work together to inhibit cell cycle progression. mdpi.com

The following table summarizes the key molecular and cellular responses in vascular smooth muscle cells following the metabolic conversion of this compound to dopamine.

Table 1: Receptor-Mediated Responses in Vascular Smooth Muscle Cells to Dopamine (Active Metabolite of this compound)

| Receptor Type | Primary Second Messenger Pathway | Key Intracellular Effect | Overall Response in VSMC | Reference |

|---|---|---|---|---|

| Dopamine D1 Receptor | ↑ cyclic AMP (cAMP) | Inhibition of Myosin Light Chain Kinase (MLCK) | Vasodilation (Relaxation) | patsnap.comtg.org.aujacc.orgcvpharmacology.com |

| α-Adrenergic Receptor | ↑ Inositol trisphosphate (IP3) & Diacylglycerol (DAG) | ↑ Intracellular Ca2+ release | Vasoconstriction (Contraction) | patsnap.comtg.org.au |

Pharmacological Investigations in in Vitro and Animal Models

In Vitro Pharmacological Profiling of Docarpamine and its Active Metabolite

The in vitro pharmacological profiling of this compound and its active metabolite, dopamine (B1211576), has been essential in understanding their interactions with biological targets. nih.gov These studies typically involve receptor binding assays, enzyme kinetics, and cell-based functional assays to characterize the drug's activity at a molecular level. nih.govsygnaturediscovery.com

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity of a compound for its target receptors. nih.gov In the case of this compound, the focus is on the interaction of its active metabolite, dopamine, with dopamine receptors. Dopamine receptors are classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subtypes. patsnap.com

Studies have demonstrated that dopamine binds to both D1 and D2 dopamine receptors. drugbank.com The binding affinity of dopamine to these receptors can be quantified using radioligand binding assays, where a radioactively labeled compound that specifically binds to the receptor is displaced by the test compound. nih.govmdpi.comrevvity.com For instance, [3H]SCH23390 has been used as a radioligand for D1-like receptors, and [3H]-spiperone for D3 receptors. nih.govmdpi.com The dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor, with a lower Kd value indicating a higher affinity. libretexts.org

Table 1: Receptor Binding Properties of Dopamine

| Receptor Subtype | Assay Type | Key Findings |

|---|---|---|

| D1-like (D1, D5) | Radioligand Binding Assay | Binds to D1-like receptors, mediating vasodilation and increased renal perfusion. patsnap.comnih.gov |

| D2-like (D2, D3, D4) | Radioligand Binding Assay | Binds to D2-like receptors, modulating neurotransmitter release and cardiovascular function. patsnap.commdpi.com |

Enzyme Kinetics Studies

This compound is a prodrug that requires enzymatic hydrolysis to release its active metabolite, dopamine. patsnap.comwikipedia.org Enzyme kinetics studies are therefore vital to understand the rate and mechanism of this conversion. The hydrolysis of this compound is catalyzed by esterases found in the gut and liver, which cleave the ethoxycarbonyl groups from the hydroxyl groups of dopamine. wikipedia.org Subsequently, γ-glutamyltransferase in the kidney and liver frees the amino group. wikipedia.org

The study of enzyme kinetics involves measuring the rate of the reaction under various conditions, such as substrate concentration, to determine key parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). libretexts.orgjournalafsj.com These parameters provide insights into the efficiency of the enzymatic conversion. libretexts.org High-performance liquid chromatography-mass spectrometry (HPLC-MS) is a technique that can be used for the real-time kinetic analysis of such enzymatic reactions. nih.gov

Table 2: Enzyme Kinetics of this compound Hydrolysis

| Enzyme | Location | Role in this compound Metabolism |

|---|---|---|

| Esterases | Gut, Liver | Hydrolyze the ethoxycarbonyl groups on the hydroxyls of dopamine. wikipedia.org |

| γ-glutamyltransferase | Kidney, Liver | Cleaves the N-acetyl-L-methionyl group to release dopamine. wikipedia.org |

Cell-Based Functional Assays

Cell-based functional assays are used to assess the physiological response of cells to a drug. oncolines.com For this compound's active metabolite, dopamine, these assays measure the downstream signaling pathways activated upon receptor binding. creative-biolabs.com

Activation of D1-like receptors typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). innoprot.com Conversely, activation of D2-like receptors often results in the inhibition of adenylyl cyclase and a decrease in cAMP levels. innoprot.com These changes in cAMP can be measured using various techniques, including fluorescence-based biosensors. innoprot.cominnoprot.com Such assays confirm the agonist activity of dopamine at these receptors and help to quantify its potency and efficacy. creative-biolabs.cominnoprot.cominnoprot.com

Table 3: Cell-Based Functional Assay Readouts for Dopamine Receptor Activation

| Receptor Family | Signaling Pathway | Cellular Response |

|---|---|---|

| D1-like | Gs-coupled, adenylyl cyclase stimulation | Increased intracellular cAMP. innoprot.com |

| D2-like | Gi/o-coupled, adenylyl cyclase inhibition | Decreased intracellular cAMP. innoprot.com |

Animal Model Studies for Mechanistic Elucidation and Pre-clinical Pathway Research

Animal models are indispensable for investigating the integrated physiological effects of a drug in a living organism and for preclinical evaluation. frontiersin.orgcardiomedex.comuab.edu Studies in various animal models, including rats and dogs, have been instrumental in understanding the cardiovascular and renal pharmacology of this compound. nih.govfrontiersin.org

Cardiovascular System Research Models (e.g., cardiac output, vascular resistance)

In animal models of heart failure, this compound has been shown to exert positive cardiovascular effects. patsnap.comnih.gov Following oral administration, this compound is metabolized to dopamine, which then acts on cardiovascular receptors. patsnap.com

At lower doses, the activation of D1 receptors by dopamine leads to vasodilation, reducing peripheral vascular resistance. patsnap.com At moderate doses, dopamine stimulates β1-adrenergic receptors in the heart, resulting in increased myocardial contractility and cardiac output. patsnap.compatsnap.com In conscious pigs with chronic heart failure, dopamine was found to increase cardiac output and stroke volume. nih.gov These effects are beneficial in conditions of compromised cardiac function. patsnap.com

Table 4: Cardiovascular Effects of this compound's Active Metabolite (Dopamine) in Animal Models

| Parameter | Effect | Receptor(s) Involved | Animal Model |

|---|---|---|---|

| Cardiac Output | Increased | β1-adrenergic | Conscious pigs with heart failure. patsnap.comnih.gov |

| Vascular Resistance | Decreased | D1-dopaminergic | Anesthetized dogs. researchgate.net |

| Myocardial Contractility | Increased | β1-adrenergic | Anesthetized dogs. patsnap.comresearchgate.net |

Renal System Research Models (e.g., renal blood flow, glomerular filtration, natriuresis, diuresis)

The renal effects of this compound are primarily mediated by the action of its active metabolite, dopamine, on renal dopamine receptors. nih.govnih.gov In the kidney, dopamine plays a crucial role in regulating hemodynamics and electrolyte balance. nih.gov

Studies in animal models have demonstrated that dopamine increases renal blood flow and glomerular filtration rate. nih.govnih.gov This is attributed to the vasodilation of renal arteries mediated by D1-like receptors. patsnap.com Furthermore, dopamine promotes natriuresis (sodium excretion) and diuresis (urine production) by acting on dopamine receptors in the renal tubules. patsnap.comnih.govnih.gov In rat models of acute renal failure, treatment with dopamine improved renal function, as indicated by higher urinary flow and creatinine (B1669602) clearance. nih.gov

Table 5: Renal Effects of this compound's Active Metabolite (Dopamine) in Animal Models

| Parameter | Effect | Receptor(s) Involved | Animal Model |

|---|---|---|---|

| Renal Blood Flow | Increased | D1-dopaminergic | Anesthetized dogs, rats with acute renal failure. researchgate.netnih.govnih.gov |

| Glomerular Filtration Rate | Increased | D1-dopaminergic | Rats with acute renal failure. nih.gov |

| Natriuresis | Increased | D1-dopaminergic | Rats with acute renal failure. patsnap.comnih.gov |

| Diuresis | Increased | D1-dopaminergic | Rats with acute renal failure. patsnap.comnih.gov |

Table 6: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| [3H]SCH23390 | |

| [3H]-spiperone | |

| Dopamine |

Peripheral Selectivity Studies in Neurological Models

A key characteristic of this compound, established through various neurological model studies, is its peripheral selectivity. This selectivity is primarily attributed to its inability to cross the blood-brain barrier (BBB) in significant amounts. wikipedia.orgpatsnap.com Consequently, this compound does not elicit effects on the central nervous system (CNS), even when administered at high doses. wikipedia.orgmedkoo.commdpi.com This ensures that its pharmacological actions are confined to the periphery.

The physicochemical properties of a molecule play a crucial role in its ability to penetrate the BBB. Dopamine itself is too hydrophilic to effectively cross this barrier. wikipedia.org this compound was designed as a prodrug to improve bioavailability, but its structure does not confer the lipophilicity required for CNS entry. mdpi.com While its predicted partition coefficient (XLogP3) of 2.9 indicates greater lipophilicity than dopamine, it remains unable to penetrate the BBB. wikipedia.org In contrast, other synthetic dopamine prodrugs designed specifically for CNS activity, such as those with both O-acetylation and N-alkylation, possess higher lipophilicity and are active in behavioral tests that reflect central dopaminergic action. wikipedia.org Studies in animal models have confirmed that this compound shows no effect on CNS activity. medkoo.com

| Compound | Experimental/Predicted Log P | Blood-Brain Barrier (BBB) Penetration | Central Nervous System (CNS) Activity |

|---|---|---|---|

| This compound | 2.9 (Predicted XLogP3) wikipedia.org | No wikipedia.orgmedkoo.com | None observed medkoo.commdpi.com |

| Dopamine | -0.98 (Experimental) wikipedia.org | No patsnap.comwikipedia.org | (Endogenous neurotransmitter) |

Biotransformation and Metabolite Profiling in Animal Models

This compound is a prodrug that undergoes extensive biotransformation in vivo to release its active metabolite, dopamine. nih.govpatsnap.com This conversion process is critical to its mechanism of action and has been characterized in various animal models, primarily rats and dogs. The structural modifications in this compound protect it from rapid first-pass metabolism, which would otherwise inactivate dopamine administered orally. wikipedia.orgnih.gov

The metabolic activation of this compound is a multi-step enzymatic process. The hydroxyl groups on the catechol ring are protected by ethoxycarbonyl groups, which are hydrolyzed by esterases found in the gut and liver. wikipedia.org The N-terminal substitution with N-acetyl-L-methionyl is cleaved by the enzyme γ-glutamyltransferase in the kidney and liver, releasing dopamine. wikipedia.org This N-substitution also serves to protect the molecule from premature breakdown by monoamine oxidase (MAO). wikipedia.org An intermediate metabolite, dideethoxycarbonylthis compound (DECD), is formed when the hydroxyl substitutions have been hydrolyzed. wikipedia.org

Studies in dogs have elucidated the primary sites and pathways of first-pass metabolism following oral administration. The main processes were identified as catechol ester hydrolysis occurring in the small intestine, followed by amide hydrolysis and conjugation in the liver. nih.gov The liver is considered the principal site for the generation of free, pharmacologically active dopamine. nih.gov This is supported by in vitro studies using rat tissue homogenates, which demonstrated that the rate of conversion from this compound to dopamine was highest in the liver, followed by the small intestine, and was lowest in the blood. nih.gov

Metabolite profiling studies in rats and dogs have identified several key metabolites excreted in urine. Following oral administration in rats, the major urinary metabolites were dopamine, homovanillic acid (HVA), 3,4-dihydroxyphenylacetic acid (DOPAC), and 3-hydroxyphenylacetic acid (3-HPAC). jst.go.jp In dogs, the primary urinary metabolites included dopamine, HVA, and various de-ethoxycarbonylated metabolites. jst.go.jp

| Species | Location | Metabolic Process |

|---|---|---|

| Dog | Small Intestine | Catechol Ester Hydrolysis |

| Liver | Amide Hydrolysis and Conjugation |

| Species | Metabolites (in order of excretion amount for rats) |

|---|---|

| Rat | Dopamine, Homovanillic Acid (HVA), 3,4-Dihydroxyphenylacetic Acid (DOPAC), 3-Hydroxyphenylacetic Acid (3-HPAC) |

| Dog | Dopamine, Homovanillic Acid (HVA), De-ethoxycarbonylated Metabolites |

| Tissue | Relative Conversion Rate |

|---|---|

| Liver | High |

| Small Intestine | Medium |

| Blood | Low |

Advanced Analytical and Characterization Methodologies in Docarpamine Research

Spectroscopic Techniques for Prodrug and Metabolite Characterization

Spectroscopic methods are fundamental in the structural elucidation of docarpamine and its metabolites. These techniques provide detailed information about the molecular structure, functional groups, and connectivity of atoms, which is essential for confirming the identity of synthesized compounds and isolated metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural analysis. hyphadiscovery.comwikipedia.orgmdpi.comnd.edu For this compound, ¹H NMR would be used to identify the protons in different chemical environments, such as those on the aromatic ring, the ethyl groups of the carbonate esters, the methylene (B1212753) groups of the dopamine (B1211576) backbone, and the N-acetyl-L-methionyl moiety. wikipedia.org Similarly, ¹³C NMR provides information on the carbon skeleton of the molecule. mdpi.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons, confirming the intricate structure of the prodrug. nd.edu For its metabolites, such as dideethoxycarbonylthis compound (DECD) and ultimately dopamine, NMR is used to verify the structural changes, for instance, the absence of ethoxycarbonyl signals in DECD. hyphadiscovery.com

Infrared (IR) spectroscopy complements NMR by identifying characteristic functional groups. In a this compound sample, IR analysis would confirm the presence of key bonds, such as the C=O stretching of the ester and amide groups, C-O bonds of the esters, and N-H bonds of the amide.

Table 1: Representative Spectroscopic Data for this compound Characterization

| Technique | Functional Group / Protons | Expected Chemical Shift / Frequency |

|---|---|---|

| ¹H NMR | Aromatic Protons (C₆H₃) | δ 6.8 - 7.2 ppm |

| Methylene Protons (-CH₂-CH₂-) | δ 2.7 - 3.5 ppm | |

| Acetyl Protons (-NHCOCH₃) | δ ~2.0 ppm | |

| Methionine Protons | δ 2.1 - 4.5 ppm | |

| Ethyl Protons (-OCH₂CH₃) | δ 1.3 ppm (t), 4.2 ppm (q) | |

| ¹³C NMR | Carbonyl Carbons (C=O) | δ 150 - 175 ppm |

| Aromatic Carbons | δ 115 - 145 ppm | |

| Methylene Carbons (-CH₂-CH₂-) | δ 30 - 40 ppm | |

| IR Spec. | C=O Stretch (Ester, Amide) | 1650 - 1750 cm⁻¹ |

| C-O Stretch (Ester) | 1000 - 1300 cm⁻¹ | |

| N-H Bend (Amide) | 1510 - 1550 cm⁻¹ |

Chromatographic Separations for Quantitative Analysis in Biological Matrices (Animal Models)

To understand the pharmacokinetics of this compound, it is essential to measure its concentration and that of its metabolites in biological fluids and tissues over time. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant techniques for this purpose, offering high resolution, sensitivity, and reproducibility. pnrjournal.comsci-hub.serroij.comnih.govnih.govsci-hub.se

In a typical animal study involving rats or dogs, plasma samples would be collected at various time points after administration of this compound. nih.gov These samples undergo a preparation step, often protein precipitation or solid-phase extraction (SPE), to remove interfering substances. sci-hub.senih.gov The extract is then injected into an HPLC system. pnrjournal.commdpi.com

The chromatographic method would be optimized to achieve clear separation of this compound, its intermediate metabolite DECD, and the active drug, dopamine. A reverse-phase column, such as a C18 or phenyl column, is commonly used. rroij.comnih.gov The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode. pnrjournal.comnih.gov Detection is often performed using a Diode Array Detector (DAD) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). nih.gov A validated method will demonstrate good linearity over a specific concentration range, with high precision and accuracy. nih.govsci-hub.se For instance, a method for dopamine quantification in rat urine has been validated with a linearity range of 8-42 µg/mL. pnrjournal.com

Table 2: Typical HPLC Parameters for this compound Analysis in Animal Plasma

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reverse-Phase C18 or Phenyl (e.g., 2.1 x 50 mm, <5 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., 10 mM Ammonium Formate) | Elutes the analytes from the column. |

| Flow Rate | 0.2 - 1.0 mL/min | Controls the speed of separation and run time. |

| Detection | DAD (e.g., 279 nm) or MS/MS | Quantifies the amount of each separated compound. |

| Injection Vol. | 5 - 20 µL | Introduces the sample into the HPLC system. |

| Run Time | 5 - 15 minutes | Duration of a single analysis. |

Mass Spectrometry for Metabolite Identification and Elucidation

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for identifying and structurally elucidating the metabolites of this compound. nih.govuochb.czrsc.orgdiva-portal.org This technique provides highly specific molecular weight information and fragmentation data that act as a structural fingerprint for each compound. libretexts.orglibretexts.orgresearchgate.net

Following administration of this compound to an animal model, plasma, urine, and tissue homogenates are analyzed. The LC separates the parent drug from its various metabolites. As each compound elutes from the column, it enters the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where it is charged to form a molecular ion (or a protonated molecule, [M+H]⁺). rsc.org The mass analyzer then measures the mass-to-charge ratio (m/z) of this ion. For this compound (molar mass ~470.54 g·mol⁻¹), the [M+H]⁺ ion would be observed at m/z ≈ 471.5.

To gain structural information, the molecular ion is subjected to fragmentation in a collision cell, and the resulting product ions are analyzed (MS/MS). libretexts.orgresearchgate.net The fragmentation pattern is predictable based on the molecule's structure. For this compound, key fragmentations would include the loss of the ethoxycarbonyl groups and cleavage of the amide bond. The identification of metabolites is achieved by searching for specific mass shifts from the parent drug. For example, the hydrolysis of both ethoxycarbonyl groups to form DECD would result in a specific mass loss. The ultimate cleavage of the N-acetyl-L-methionyl group yields dopamine, which would be identified by its characteristic molecular ion (m/z 154.1 for [M+H]⁺) and fragmentation pattern. researchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound and Key Metabolites

| Compound | Formula | Precursor Ion (m/z) [M+H]⁺ | Key Fragment Ions (m/z) | Inferred Biotransformation |

|---|---|---|---|---|

| This compound | C₂₁H₃₀N₂O₈S | 471.2 | 399.2, 278.1, 154.1 | Parent Drug |

| DECD | C₁₅H₂₂N₂O₄S | 327.1 | 278.1, 154.1 | Ester Hydrolysis |

| Dopamine | C₈H₁₁NO₂ | 154.1 | 137.1 | Amide Hydrolysis |

Radioligand Binding Assays for Receptor Affinity Determination

The therapeutic effects of this compound are mediated by its active metabolite, dopamine, which primarily acts on dopamine receptors. biorxiv.org Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor. revvity.com These in vitro assays quantify the interaction between a radiolabeled ligand and the receptor, which is typically present in a membrane preparation from cells or tissues expressing the target receptor (e.g., human D1 dopamine receptor). biorxiv.orgrevvity.com

Two main types of experiments are conducted. Saturation binding assays are used to determine the density of receptors in the tissue (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity. revvity.com In these experiments, increasing concentrations of a specific radioligand (e.g., [³H]-SCH 23390 for the D1 receptor) are incubated with the receptor preparation until equilibrium is reached. revvity.com

Competition binding assays are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled compound, such as the active metabolite dopamine. revvity.com In this setup, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (dopamine). The unlabeled ligand competes with the radioligand for binding to the receptor. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, which can then be converted to the Ki value. These assays are crucial for characterizing the pharmacological profile of this compound's active form and confirming its engagement with the intended target. nih.govmdpi.com

Table 4: Components of a Radioligand Binding Assay for Dopamine D1 Receptor Affinity

| Component | Example | Role in Assay |

|---|---|---|

| Receptor Source | Membranes from CHO-K1 cells expressing human D1 receptor | Provides the biological target. |

| Radioligand | [³H]-SCH 23390 | A high-affinity, specific D1 antagonist that is radiolabeled for detection. |

| Unlabeled Ligand | Dopamine | The test compound whose affinity for the receptor is being measured. |

| Assay Buffer | Tris-HCl with MgCl₂, CaCl₂ | Maintains physiological pH and ionic strength for optimal binding. |

| Non-specific Agent | (+)-Butaclamol | A high-concentration unlabeled ligand to determine non-specific binding. |

| Detection System | Liquid Scintillation Counter | Measures the radioactivity bound to the receptor-containing filters. |

Computational and Theoretical Chemistry Approaches in Docarpamine Research

Molecular Docking and Dynamics Simulations of Docarpamine-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as this compound or its active metabolite dopamine (B1211576), and its biological target, primarily dopamine receptors. nih.govnih.gov These methods are crucial for understanding the structural basis of ligand binding and for the rational design of more selective and effective drugs. nih.govnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govresearchgate.net For this compound, which is a prodrug of dopamine, understanding how dopamine interacts with its various receptor subtypes (D1-D5) is fundamental. nih.gov Studies have shown that residues in the aromatic microdomain of dopamine receptors are key for ligand interactions across all subtypes, while a network of hydrophobic contacts involves transmembrane domains TM2, TM3, and TM7. nih.govnih.gov Hydrogen bonds are predominantly mediated by the serine microdomain. nih.govnih.gov

Following docking, molecular dynamics simulations provide a dynamic view of the ligand-receptor complex over time, capturing the flexibility of both the protein and the ligand. mdpi.comnih.govnih.gov This is particularly important for understanding the stability of the binding pose predicted by docking and for revealing allosteric effects or conformational changes that may occur upon ligand binding. nih.gov MD simulations can help to refine the binding mode and provide a more accurate estimation of the binding free energy. mdpi.com In the context of dopamine receptors, MD simulations have been used to construct robust conformational models of all subtypes and to analyze the stability of ligand-receptor complexes. nih.govnih.gov

| Interaction Type | Key Receptor Domains/Residues | Significance |

|---|---|---|

| Aromatic Interactions | Aromatic microdomain | Major contributor to ligand interactions across all DR subtypes. nih.gov |

| Hydrophobic Contacts | TM2, TM3, TM7 | Forms a large network of interactions. nih.govnih.gov |

| Hydrogen Bonds | Serine microdomain | Crucial for stabilizing the ligand in the binding pocket. nih.govnih.gov |

| Electrostatic Interactions | Specific amino acid groups | Particularly important for D1R-like selective ligand binding. nih.govnih.gov |

Quantum Chemical Calculations for Prodrug Stability and Conversion Modeling

Quantum chemical calculations offer a detailed understanding of the electronic structure of molecules, which is fundamental for predicting their reactivity and stability. nih.govnih.gov In the context of this compound, these methods are invaluable for modeling the stability of the prodrug and the mechanism of its conversion to the active drug, dopamine.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms and molecules. mdpi.com It is particularly useful for studying the mechanisms of chemical reactions, including the hydrolysis of prodrugs. researchgate.net In the case of this compound, DFT calculations can be employed to model the acid-catalyzed hydrolysis of the ester and amide bonds, which is a key step in its bioactivation. researchgate.netwikipedia.org

DFT studies can determine the transition state structures and activation energies for the hydrolysis reactions, providing insights into the rate-limiting steps of the conversion process. researchgate.net For instance, research on similar prodrug systems has utilized DFT to predict the half-life (t1/2) of prodrug conversion under different pH conditions. researchgate.net This information is critical for designing prodrugs with optimal release kinetics. researchgate.net

Molecular Orbital (MO) and Molecular Mechanics (MM) Methods

Molecular Orbital (MO) theory provides a description of the electronic structure of a molecule in terms of molecular orbitals, which are spread over the entire molecule. researchgate.net MO methods, often used in conjunction with Molecular Mechanics (MM), are instrumental in designing novel prodrugs. researchgate.netnovapublishers.com The hybrid ONIOM (Our own N-layered Integrated molecular Orbital and Molecular mechanics) method, for example, allows different parts of a large molecule to be treated with different levels of theory, providing a balance between accuracy and computational cost. wikipedia.orggaussian.com

This approach can be used to model the intramolecular processes that govern the conversion of a prodrug to its active form without the need for enzymatic catalysis. researchgate.netresearchgate.net By correlating experimental and calculated reaction rates, it is possible to predict the kinetic parameters for the conversion of new prodrug candidates. novapublishers.com This is particularly relevant for this compound, where understanding the non-enzymatic hydrolysis pathways can complement the knowledge of its enzyme-mediated bioactivation. researchgate.net

| Method | Application | Key Insights for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Modeling reaction mechanisms, calculating activation energies. mdpi.comresearchgate.net | Predicting the stability of this compound and the kinetics of its conversion to dopamine. researchgate.net |

| Molecular Orbital (MO) / Molecular Mechanics (MM) | Designing novel prodrugs, predicting reaction rates. researchgate.netnovapublishers.com | Understanding intramolecular conversion pathways and optimizing the release profile. researchgate.net |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Prodrug Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are essential tools in drug discovery for predicting the activity and properties of new drug candidates, including prodrugs. novapublishers.com

For prodrugs like this compound, QSAR models can be developed to predict how structural modifications to the promoiety will affect the rate of conversion to the active drug, its stability, and its interaction with metabolizing enzymes. novapublishers.comnih.gov QSPR models can predict important physicochemical properties such as solubility, lipophilicity (logP), and membrane permeability, which are crucial for oral bioavailability. wikipedia.org The development of robust QSAR/QSPR models requires a dataset of compounds with known activities and properties, from which mathematical relationships are derived. novapublishers.com These models can then be used to virtually screen new prodrug designs and prioritize the most promising candidates for synthesis and experimental testing. nih.gov

In Silico Prediction of Biotransformation Pathways

Predicting the metabolic fate of a drug candidate is a critical step in the drug development process. nih.gov In silico methods for metabolism prediction have become increasingly sophisticated and can provide valuable insights into the biotransformation pathways of a compound like this compound. nih.govcreative-biolabs.com These methods can be broadly categorized into ligand-based and structure-based approaches. creative-biolabs.com

Ligand-based methods use the chemical structure of the drug to predict its sites of metabolism (SoM) and the types of metabolic reactions it is likely to undergo. creative-biolabs.comnih.gov Structure-based approaches, on the other hand, involve docking the drug into the active site of metabolizing enzymes, such as cytochrome P450s, to predict its metabolic fate. creative-biolabs.com

Future Directions and Emerging Research Avenues for Docarpamine Studies

Development of Novel Dopamine (B1211576) Prodrugs and Analogs with Enhanced Research Utility

The development of docarpamine as an orally active dopamine prodrug was a significant step in overcoming the limitations of dopamine's rapid metabolism and poor bioavailability. patsnap.comnih.gov This success provides a foundation for the design of new dopamine prodrugs and analogs with tailored properties for research purposes. Future efforts in this area could focus on creating compounds with varied pharmacokinetic profiles, tissue-specific activation, or the ability to cross the blood-brain barrier, a feat this compound does not achieve. patsnap.comwikipedia.org

One promising approach involves the use of computational methods, such as Density Functional Theory (DFT) and molecular mechanics, to design novel prodrugs. researchgate.netalquds.edu These in-silico tools can predict the hydrolysis rates and stability of different prodrug linkers, enabling the rational design of compounds with controlled release kinetics. researchgate.net By modifying the promoieties attached to dopamine, researchers can fine-tune properties like lipophilicity, which influences absorption and distribution. alquds.edumdpi.com For instance, the design of enaminone-based prodrugs has shown potential for rapid hydrolysis and release of the parent amine. mdpi.com

The goal would be to generate a library of dopamine-releasing molecules that can be used to investigate specific aspects of dopamine signaling in different biological contexts. This could include analogs designed for enhanced penetration into specific tissues or with altered susceptibility to metabolic enzymes, thereby offering more precise tools for studying the localized effects of dopamine.

Exploration of this compound as a Mechanistic Tool in Dopaminergic System Research

This compound's established role as a dopamine prodrug makes it a valuable tool for investigating the downstream effects of peripherally released dopamine. nih.govnih.gov Since this compound itself is peripherally selective and does not cross the blood-brain barrier, it allows for the specific study of peripheral dopamine receptor activation and signaling pathways. wikipedia.org This is particularly relevant for understanding the cardiovascular and renal effects of dopamine, where this compound has been shown to increase cardiac output and promote diuresis. patsnap.com

Future research could utilize this compound to dissect the intricate roles of different dopamine receptor subtypes (D1-like and D2-like) in various physiological and pathological processes. patsnap.com By administering this compound in experimental models, researchers can study the resulting physiological changes and molecular events in a controlled manner. This could shed light on the complex, dose-dependent effects of dopamine on the cardiovascular system. patsnap.com

Furthermore, this compound could be employed in studies investigating drug-drug interactions. For example, understanding how co-administration with other drugs affects the metabolism and efficacy of this compound can provide broader insights into the function of metabolic enzymes like esterases and γ-glutamyltransferase, which are involved in its bioactivation. wikipedia.orgpatsnap.com

Integration with Systems Biology and Omics Technologies in Mechanistic Elucidation

The advent of systems biology and "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) offers a powerful new lens through which to examine the effects of this compound. numberanalytics.comnih.gov These high-throughput approaches can provide a comprehensive, unbiased view of the molecular changes that occur in response to this compound administration. nih.gov

By applying omics technologies to tissues or cells exposed to this compound, researchers can identify novel downstream targets and pathways affected by dopamine signaling. nih.gov For example, transcriptomic analysis could reveal changes in gene expression in cardiac or renal cells, while proteomics could identify alterations in protein levels and post-translational modifications. numberanalytics.com Metabolomic studies could uncover shifts in metabolic pathways, providing a more complete picture of the cellular response to increased dopamine levels. nih.gov

Integrating these multi-omics datasets with computational models can help to construct detailed network models of this compound's mechanism of action. mdpi.comfrontiersin.org This systems-level understanding can lead to the identification of novel biomarkers for drug response and potential new therapeutic targets within the dopaminergic system. numberanalytics.comresearchgate.net Such approaches have already been proposed for identifying drug targets in complex diseases like cardiovascular disease. nih.gov

Challenges and Opportunities in this compound-Related Chemical Biology Research

While the future of this compound research is promising, several challenges and opportunities exist within the realm of chemical biology. A key challenge is the development of highly specific chemical probes to track the distribution and metabolism of this compound and its metabolites in real-time within living systems. nih.gov Designing and synthesizing such probes requires sophisticated chemical strategies. ox.ac.uk

Another challenge lies in translating findings from in-vitro and animal models to human physiology. openaccessjournals.com The metabolic pathways and drug responses can vary significantly between species. nih.gov Therefore, innovative research models, such as organ-on-a-chip systems or advanced human cell-based assays, could provide more predictive data on this compound's effects.

Despite these challenges, there are significant opportunities. The development of novel, "clickable" chemical probes could enable activity-based protein profiling to identify the specific enzymes responsible for this compound's bioactivation in different tissues. biorxiv.org Furthermore, the application of chemical systems biology approaches could help to identify potential off-target effects or new therapeutic applications for this compound and its analogs by screening them against a wide range of biological targets. plos.org This could lead to the repurposing of this compound or the development of new drugs with improved therapeutic profiles. plos.org

Q & A

Q. How do researchers validate biomarkers for this compound’s therapeutic response in heterogeneous patient populations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.